molecular formula C18H27BO3 B12507535 2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12507535
M. Wt: 302.2 g/mol
InChI Key: GLZDNMLUSAZKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclohexyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be summarized as follows:

    Starting Materials: 4-(Cyclohexyloxy)phenylboronic acid, pinacol.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), dehydrating agent (e.g., molecular sieves), inert atmosphere (e.g., nitrogen or argon).

    Procedure: The boronic acid and pinacol are mixed in the solvent, and the dehydrating agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water or aqueous acids, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water).

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol).

    Hydrolysis: Aqueous acid (e.g., HCl), water.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Oxidation: Corresponding phenol.

    Hydrolysis: Corresponding boronic acid and pinacol.

Scientific Research Applications

2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of bioconjugates and labeling of biomolecules.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism of action of 2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process can be summarized as follows:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters used in Suzuki-Miyaura coupling:

    Phenylboronic Acid: A simpler boronic acid that lacks the steric hindrance provided by the cyclohexyloxy group, making it less selective in some reactions.

    4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar in structure but with a methoxy group instead of a cyclohexyloxy group, leading to different electronic properties and reactivity.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent, which can participate in additional types of reactions, such as halogen-metal exchange.

The uniqueness of this compound lies in its combination of steric and electronic properties, which make it a versatile and selective reagent in various organic transformations.

Properties

Molecular Formula

C18H27BO3

Molecular Weight

302.2 g/mol

IUPAC Name

2-(4-cyclohexyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)14-10-12-16(13-11-14)20-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3

InChI Key

GLZDNMLUSAZKBG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.